molecular formula C18H25N2O11+ B1218262 Diazoniumphenyl lactoside CAS No. 58273-72-6

Diazoniumphenyl lactoside

Cat. No.: B1218262
CAS No.: 58273-72-6
M. Wt: 445.4 g/mol
InChI Key: HFWMZCGPYDUITR-MUKCROHVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

Diazoniumphenyl lactoside emerged as a chemically tailored derivative of aryl diazonium salts, with its synthesis and characterization gaining prominence in the late 20th century. The compound’s development was driven by the need to combine the reactivity of diazonium groups with the biological specificity of carbohydrate moieties. Early work on diazonium-carbohydrate conjugates, such as the diazo coupling of lactose to DNA for lectin recognition, laid the groundwork for its application in targeted molecular systems. The first documented synthesis of this compound (CAS 58273-72-6) involved diazotization of an aminophenyl lactoside precursor, a method adapted from classical diazonium salt preparations. Over time, its utility expanded into biomedical research, particularly in studies requiring stable carbohydrate-protein interactions.

Chemical Classification and Nomenclature

This compound belongs to the class of aryl diazonium salts conjugated with disaccharides. Its systematic IUPAC name is 4-[(4-O-β-D-galactopyranosyl-β-D-glucopyranosyl)oxy]benzenediazonium , reflecting its structural composition:

  • A lactose moiety (β-D-galactopyranosyl-(1→4)-β-D-glucopyranose) linked via an ether bond.
  • A diazonium group (-N≡N⁺) attached to the aromatic ring.

Molecular Formula: C₁₈H₂₅N₂O₁₁
Molecular Weight: 445.4 g/mol.

The compound’s structure integrates the electrophilic diazonium group with the hydrophilic lactose unit, enabling both covalent coupling and specific biorecognition (Fig. 1).

Property Value
CAS Registry Number 58273-72-6
IUPAC Name 4-[(4-O-β-D-galactopyranosyl-β-D-glucopyranosyl)oxy]benzenediazonium
Molecular Formula C₁₈H₂₅N₂O₁₁
Key Functional Groups Diazonium, lactose

Significance in Biomedical Research

This compound has become a cornerstone in glycobiology and targeted therapy due to its dual functionality:

  • Lectin Recognition: The lactose moiety binds selectively to galactose-specific lectins, such as Ricinus communis agglutinin (RCA120), with high affinity (Ka = 10⁴–10⁵ M⁻¹). This property is exploited in fluorescence-based assays to study carbohydrate-protein interactions.
  • DNA-Carbohydrate Conjugates: When coupled to DNA, it enhances nuclease resistance and stabilizes the double helix, enabling applications in cell-specific gene delivery.
  • Cell Surface Engineering: The compound’s diazonium group facilitates covalent modification of cell membranes, aiding in immunology studies involving lymphocyte surface protein redistribution.

Recent advances include its use in designing glycosylated nanoparticles for targeted drug delivery, leveraging the lactose unit’s affinity for hepatic asialoglycoprotein receptors.

Structural Relationship to Diazonium Compounds

This compound shares core features with aryl diazonium salts but exhibits distinct properties due to the lactose substituent:

Feature Aryl Diazonium Salts This compound
Electrophilic Sites α-carbon and nitrogen Nitrogen (α-carbon stabilized by lactose)
Solubility Poor in water; often require organic solvents Enhanced aqueous solubility due to lactose
Stability Short half-life (~minutes at 25°C) Extended stability (weeks in aqueous media)

The lactose group sterically shields the α-carbon, reducing side reactions while preserving the diazonium group’s reactivity toward nucleophiles like amines and thiols. This structural modulation aligns with strategies using supramolecular hosts (e.g., cucurbiturils) to stabilize diazonium ions.

Properties

CAS No.

58273-72-6

Molecular Formula

C18H25N2O11+

Molecular Weight

445.4 g/mol

IUPAC Name

4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybenzenediazonium

InChI

InChI=1S/C18H25N2O11/c19-20-7-1-3-8(4-2-7)28-17-15(27)13(25)16(10(6-22)30-17)31-18-14(26)12(24)11(23)9(5-21)29-18/h1-4,9-18,21-27H,5-6H2/q+1/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1

InChI Key

HFWMZCGPYDUITR-MUKCROHVSA-N

SMILES

C1=CC(=CC=C1[N+]#N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[N+]#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+]#N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

DAZPL
diazoniumphenyl lactoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The neuroprotective and anti-inflammatory effects of MSL are compared below with other NSAIDs and natural compounds studied in AD models. Key findings are summarized in Table 1.

Traditional NSAIDs (Indomethacin, Rofecoxib)

  • Mechanism : Traditional NSAIDs primarily inhibit COX-1/2 to reduce prostaglandin synthesis. Some, like indomethacin, also lower Aβ42 levels independently of COX .
  • Rofecoxib (a selective COX-2 inhibitor) failed to improve cognition in mild cognitive impairment patients, highlighting the complexity of COX targeting in AD .
  • Limitations : Narrow mechanism of action (COX-centric) and adverse gastrointestinal/cardiovascular effects limit their utility .

Tarenflurbil

  • Mechanism : A gamma-secretase modulator designed to reduce Aβ42 production.

Curcumin

  • Mechanism: A natural polyphenol with anti-inflammatory and antioxidant properties; inhibits JNK/p38 MAPK and NF-κB pathways .
  • Efficacy : Curcumin reduced Aβ plaques and improved cognition in APP/PS1 mice but has low bioavailability in humans, limiting clinical translation .

MSL vs. Comparators

  • Mechanistic Breadth : Unlike traditional NSAIDs, MSL concurrently modulates COX, MAPK (JNK/p38), and mitochondrial pathways, addressing multiple AD hallmarks (neuroinflammation, oxidative stress, synaptic loss) .
  • Preclinical Efficacy: Cognitive Improvement: MSL outperformed indomethacin and rofecoxib in APP/PS1 mice, reducing escape latency in MWM by 40% (vs. 20% for indomethacin) . Neuronal Protection: MSL reduced Fluoro-Jade B (FJB)-positive degenerating neurons by 60% in APP/PS1 mice, compared to 30–40% for curcumin .

Table 1: Comparative Analysis of MSL and Similar Compounds

Compound Mechanism Preclinical Efficacy (AD Models) Clinical Outcomes Key Limitations
MSL COX-1/2 inhibition, JNK/p38 suppression, mitochondrial protection 40% improvement in MWM; 60% reduction in FJB+ neurons Pending trials Limited human data
Indomethacin COX-1/2 inhibition, Aβ42 reduction 20% MWM improvement; reduced plaques Mixed results in trials Gastrointestinal toxicity
Rofecoxib Selective COX-2 inhibition Not tested in AD models No cognitive benefit Cardiovascular risks
Curcumin JNK/p38 inhibition, antioxidant 30% reduction in FJB+ neurons Low bioavailability Poor pharmacokinetics

Critical Analysis of Research Findings

  • Consistencies :
    • MSL’s inhibition of JNK/p38 MAPK aligns with studies showing that MAPK pathway suppression reduces neuroinflammation and Aβ toxicity .
    • The correlation between improved mitochondrial function (e.g., MMP restoration) and cognitive rescue is supported by prior work linking mitochondrial dysfunction to AD progression .
  • Contradictions :
    • While NSAIDs like indomethacin showed preclinical promise, their clinical failures suggest MSL’s pleiotropic mechanisms may offer broader efficacy .
    • MSL’s lack of cytotoxicity contrasts with traditional NSAIDs, but long-term safety data are needed .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing diazoniumphenyl lactoside, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling diazonium salts with lactoside precursors under controlled pH (6-8) and temperature (0–4°C) to minimize side reactions . Optimization includes varying solvents (e.g., aqueous ethanol vs. acetonitrile), catalysts (e.g., NaNO₂/HCl for diazotization), and reaction times. Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or HPLC (C18 column) is critical. Characterization employs NMR (¹H/¹³C for glycosidic bond confirmation) and mass spectrometry (ESI-MS for molecular ion validation) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Identify aromatic protons (δ 7–8 ppm) and anomeric carbons (δ 95–110 ppm) to confirm glycosidic linkage .
  • HPLC : Use a UV detector (λ = 254 nm) with a mobile phase of 0.1% TFA in water/acetonitrile for quantifying impurities (<2%) .
  • Enzymatic assays : β-galactosidase hydrolysis (Test Reagent 2 in ) to confirm lactoside moiety activity .

Q. How can researchers assess the stability of this compound under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • pH stability : Test in buffers (pH 2–9) and analyze decomposition products using LC-MS .
  • Light sensitivity : Expose to UV (365 nm) and quantify photodegradation with spectrophotometry .

Advanced Research Questions

Q. What strategies resolve contradictory data in this compound’s biological activity across different cell lines?

  • Methodological Answer :

  • Dose-response normalization : Use IC₅₀ values adjusted for cell viability (MTT assay) and apoptosis markers (Annexin V/PI flow cytometry) .
  • Confounding variable control : Account for cell line-specific efflux pumps (e.g., P-glycoprotein inhibitors like verapamil) .
  • Meta-analysis : Pool data from ≥3 independent studies; apply mixed-effects models to address heterogeneity .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for targeted therapeutic applications?

  • Methodological Answer :

  • Derivative design : Modify the diazonium group (e.g., electron-withdrawing substituents for enhanced stability) or lactoside moiety (e.g., fluorinated sugars for bioavailability) .
  • In silico modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., influenza hemagglutinin) to predict binding affinities .
  • In vivo validation : Use murine models (e.g., STZ-induced diabetes) to correlate SAR with efficacy .

Q. What experimental designs address the challenge of low yield in this compound synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, pH, solvent ratio) and identify optimal conditions .
  • Alternative routes : Explore microwave-assisted synthesis (50°C, 10 min) or enzymatic coupling (β-galactosidase reverse hydrolysis) .
  • Byproduct recycling : Use Carrez I/II solutions () to precipitate impurities and recover unreacted precursors .

Q. How should researchers validate analytical methods for this compound in complex biological matrices?

  • Methodological Answer :

  • Matrix effect assessment : Spike plasma/serum with known concentrations and calculate recovery rates (80–120% acceptance) .
  • Cross-validation : Compare HPLC-MS/MS (high specificity) with ELISA (high throughput) for concordance (R² > 0.95) .
  • LOQ/LOD determination : Use serial dilutions to establish limits of quantification (LOQ: 10 ng/mL) and detection (LOD: 3 ng/mL) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters Evidence Reference
Synthesis OptimizationDoE, Microwave-assisted synthesisYield (%), Purity (HPLC)
Structural Characterization¹H/¹³C NMR, ESI-MSChemical shifts, m/z ratios
Biological ActivityMTT assay, Flow cytometryIC₅₀, Apoptosis (%)
Stability TestingAccelerated degradation studies, LC-MSDegradation products, Half-life (t₁/₂)
Method ValidationCross-validation (HPLC-MS vs. ELISA)Recovery (%), R²

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.